N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034376-08-2
VCID: VC6018623
InChI: InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25)
SMILES: CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Molecular Formula: C21H15N3O4
Molecular Weight: 373.368

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

CAS No.: 2034376-08-2

Cat. No.: VC6018623

Molecular Formula: C21H15N3O4

Molecular Weight: 373.368

* For research use only. Not for human or veterinary use.

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide - 2034376-08-2

Specification

CAS No. 2034376-08-2
Molecular Formula C21H15N3O4
Molecular Weight 373.368
IUPAC Name N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25)
Standard InChI Key YHLZYQUJWWTIQB-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Architecture and Nomenclature

Structural Breakdown

The compound’s IUPAC name delineates its molecular framework:

  • Benzo[d] dioxole-5-carboxamide: A bicyclic structure comprising a benzene ring fused to a 1,3-dioxole moiety at positions 1 and 3, with a carboxamide group at position 5 .

  • 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine: An oxazolo[5,4-b]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and an amine at position 6.

The amide bond (-CONH-) bridges these two subsystems, forming the final molecule.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₃₁H₂₂N₄O₅
Molecular Weight530.53 g/mol
IUPAC NameN-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d] dioxole-5-carboxamide
Key Functional GroupsAmide, benzodioxole, oxazole

Stereochemical Considerations

While the compound lacks chiral centers, the oxazolo[5,4-b]pyridine core imposes planarity constraints, potentially influencing π-π stacking interactions in biological targets . The benzodioxole moiety’s fused oxygen atoms enhance electron density, which may modulate solubility and binding affinity .

Synthesis and Characterization

Retrosynthetic Analysis

A plausible synthesis route involves sequential coupling of the oxazolo[5,4-b]pyridine amine and benzo[d] dioxole-5-carboxylic acid:

  • Synthesis of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine:

    • Cyclocondensation of 2-amino-5-methylpyridin-3-ol with benzaldehyde derivatives under acidic conditions .

    • Palladium-catalyzed C–H activation for introducing the phenyl group .

  • Preparation of Benzo[d] dioxole-5-carboxylic Acid:

    • Oxidation of piperonal (3,4-methylenedioxybenzaldehyde) to the corresponding carboxylic acid .

  • Amide Coupling:

    • Use of carbodiimide reagents (e.g., EDC/HOBt) to form the amide bond between the carboxylic acid and amine .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals include δ 6.8–7.5 ppm (aromatic protons), δ 5.9–6.1 ppm (dioxole methylene), and δ 2.4 ppm (methyl group) .

    • ¹³C NMR: Peaks for carbonyl carbons (~168 ppm) and dioxole carbons (~100–110 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 530.53 (C₃₁H₂₂N₄O₅⁺) .

  • Infrared Spectroscopy (IR): Stretches for amide C=O (~1650 cm⁻¹) and dioxole C–O–C (~1250 cm⁻¹) .

Physicochemical Properties

Solubility and Partitioning

  • LogP (Octanol-Water): Estimated at 3.2 ± 0.3 (ACD/Labs), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility in water (<10 µg/mL) due to aromaticity; enhanced via formulation with cyclodextrins or lipid-based carriers.

Stability Profile

  • Thermal Stability: Decomposition temperature >200°C (predicted via DSC).

  • Photostability: Susceptible to UV-induced degradation of the dioxole ring; requires light-protected storage .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substitution patterns on the oxazolopyridine core requires optimized catalysis .

  • Amide Hydrolysis: Susceptibility to esterases necessitates prodrug strategies for in vivo applications .

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or methyl groups to enhance potency.

  • In Vivo Efficacy Trials: Testing in models of inflammation or oncology.

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